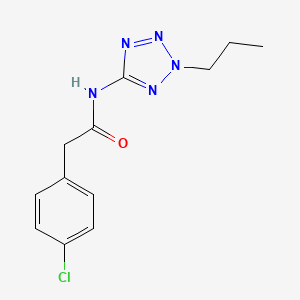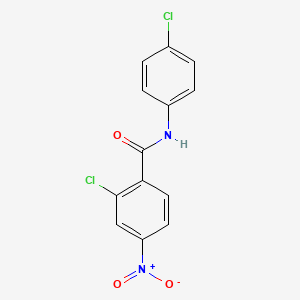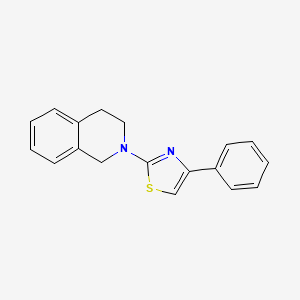![molecular formula C22H27N3O3 B5552209 2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)
2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazaspiro undecane derivatives involves several key steps, including Michael addition reactions and spirocyclization processes. Studies describe the efficient synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting the versatility of these synthetic routes for introducing various functional groups (Yang et al., 2008). Additionally, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from barbituric acid underlines the adaptability of these methods for creating complex spirocyclic structures (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro undecane derivatives, including the compound , features a spirocyclic framework that imparts significant conformational rigidity and influences its chemical reactivity and interaction with biological targets. The structural confirmation through techniques such as ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis provides insights into the stereochemistry and electronic properties of these molecules (Ahmed et al., 2012).
科学的研究の応用
Synthesis and Chemical Properties
- Synthetic Routes and Chemical Reactions: Research has explored various synthetic routes and chemical reactions involving diazaspiro compounds. An example includes the base-promoted rearrangement of decahydroquinazoline derivatives, leading to isomerization and bond cleavage processes to yield specific thiourea derivatives (Shutalev & Fesenko, 2022). Additionally, catalyst-free synthesis methods have been developed for nitrogen-containing spiro heterocycles, demonstrating efficient double Michael addition reactions for producing diazaspiro compounds (Aggarwal, Vij, & Khurana, 2014).
Pharmacological Applications
- Antihypertensive Properties: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and screened for antihypertensive effects, revealing potent antihypertensive agents within the 9-substituted series (Clark et al., 1983).
- Antinociceptive Effects: The novel spirocyclopiperazinium salt compound LXM-10 has shown significant antinociceptive effects in mice, suggesting potential for new analgesics (Yue et al., 2007).
Antibacterial Agents
- Exploration of spirocyclic derivatives of ciprofloxacin has demonstrated potent antibacterial activity against specific strains, indicating the potential of these compounds as novel antibacterial agents (Lukin et al., 2022).
Bioactivity and Synthesis of Heterocycles
- Studies on the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes have highlighted their potential in treating various disorders, showcasing the diverse therapeutic applications of these compounds (Blanco‐Ania, Heus, & Rutjes, 2017).
Photophysical Studies and Drug Discovery
- Photophysical studies and solvatochromic analysis of diazaspiro compounds have provided insights into their chemical properties and potential applications in material science (Aggarwal & Khurana, 2015). Furthermore, the discovery of potent, selective, and orally bioavailable CCR5 antagonists based on 3,9-diazaspiro[5.5]undeca-2-one frameworks illustrates the role of these compounds in developing new therapeutic agents (Yang et al., 2009).
特性
IUPAC Name |
2-methyl-9-[2-(2-methyl-4-oxoquinolin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-13-19(26)17-5-3-4-6-18(17)25(16)14-21(28)24-11-9-22(10-12-24)8-7-20(27)23(2)15-22/h3-6,13H,7-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWKARIPZAVELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3CCC4(CCC(=O)N(C4)C)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)
![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)
![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)
![methyl 4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5552172.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)
![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)


![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)